molecular formula C5H10N4S2 B12177165 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- CAS No. 2113-72-6

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl-

Cat. No.: B12177165
CAS No.: 2113-72-6
M. Wt: 190.3 g/mol
InChI Key: QLJIUOJUGAWXDA-UHFFFAOYSA-N
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Description

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is a chemical compound with the molecular formula C7H14N4S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves several steps. One common method includes the reaction of hydrazine with carbon disulfide, followed by the addition of propenyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,2-hydrazinedicarbothioamide derivatives often involves the reaction of hydrazine with carbon disulfide and various alkylating agents. The resulting compounds can be characterized through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Biological Activities

Antimicrobial Properties:
Research has demonstrated that 1,2-hydrazinedicarbothioamide derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that metal complexes formed with these ligands possess remarkable activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .

Antifungal Activity:
The compound has also been evaluated for antifungal properties. Complexes involving 1,2-hydrazinedicarbothioamide have shown effectiveness against Candida species, particularly Candida krusei, indicating its potential as an antifungal agent .

Anticancer Potential:
Recent studies have focused on the anticancer properties of hydrazine derivatives. Certain compounds have been synthesized that demonstrate cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis in cancer cells and disrupting cellular signaling pathways .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various metal complexes formed with 1,2-hydrazinedicarbothioamide. The results indicated that copper(II) complexes exhibited the highest activity against E. coli and S. aureus, with minimal inhibitory concentrations significantly lower than those of standard antibiotics .

Case Study 2: Antifungal Activity

In a comparative study of antifungal agents, a copper(II) complex containing 1,2-hydrazinedicarbothioamide was tested against several fungal strains. The complex demonstrated potent fungicidal activity against Candida albicans, making it a candidate for further development in antifungal therapies .

Potential Applications

Application Area Details
Antimicrobial Agents Effective against bacteria and fungi; potential for drug development.
Anticancer Therapies Cytotoxic effects on cancer cell lines; promising for future research.
Material Science Potential use in synthesizing novel materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

Biological Activity

1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,2-Hydrazinedicarbothioamide, N1-2-propen-1-yl- can be represented as follows:

  • Molecular Formula : C5_5H8_8N4_4S2_2
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : N-[2-propenyl]-1,2-hydrazinedicarbothioamide

The compound features a hydrazine moiety which is known for its reactivity and ability to form complexes with various biological targets.

  • Anticancer Activity : Research indicates that 1,2-Hydrazinedicarbothioamide derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Hormonal Activity : Preliminary studies suggest that this compound may interact with hormonal pathways, potentially serving as a lead for developing drugs targeting hormonal imbalances or disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Hormonal ModulationPotential effects on hormonal pathways

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1,2-Hydrazinedicarbothioamide on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls. The study highlighted the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. Testing against several bacterial strains revealed that it inhibited growth effectively at low concentrations. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Pharmacological Applications

Due to its diverse biological activities, 1,2-Hydrazinedicarbothioamide has potential applications in:

  • Drug Development : As a scaffold for designing new anticancer or antimicrobial agents.
  • Therapeutics for Hormonal Disorders : Investigating its role in modulating hormonal signaling pathways could lead to novel treatments for endocrine disorders.

Properties

CAS No.

2113-72-6

Molecular Formula

C5H10N4S2

Molecular Weight

190.3 g/mol

IUPAC Name

1-(carbamothioylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C5H10N4S2/c1-2-3-7-5(11)9-8-4(6)10/h2H,1,3H2,(H3,6,8,10)(H2,7,9,11)

InChI Key

QLJIUOJUGAWXDA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=S)N

Origin of Product

United States

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